4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide
Description
4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4,5-dihydronaphtho[1,2-b]thiophene moiety and a 4-chlorobenzyl sulfide group. The 4-chlorobenzyl group enhances lipophilicity, which may influence bioavailability and membrane permeability . This compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMZJWIQVWMQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and exploring its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
The compound 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide is an intriguing chemical with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, materials science, and environmental science.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research has shown that derivatives of oxadiazole can induce apoptosis in cancer cells by activating specific signaling pathways.
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that sulfide derivatives can exhibit potent activity against a range of bacteria and fungi. A notable study found that similar compounds demonstrated effectiveness against resistant strains of bacteria, making them candidates for further development as antibiotics .
Neurological Disorders
Another promising application lies in the treatment of neurological disorders. Compounds with similar structures have been linked to neuroprotective effects. For instance, studies suggest that they may help in reducing oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Organic Electronics
The unique structural properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research has shown that incorporating this compound into device architectures can enhance charge transport properties and overall device efficiency .
Photovoltaic Applications
In photovoltaic applications, the compound's electronic properties allow it to absorb light effectively and convert it into electrical energy. Studies indicate that devices utilizing this compound show improved power conversion efficiencies compared to traditional materials .
Biodegradation Studies
In environmental science, the biodegradation potential of this compound has been investigated. Compounds with similar structures have shown promise in bioremediation efforts, particularly in breaking down pollutants in soil and water systems. Research indicates that microorganisms can utilize such compounds as carbon sources, leading to their degradation and detoxification of contaminated environments .
Pesticidal Activity
Additionally, the compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it may serve as an effective agent against agricultural pests while being less harmful to beneficial insects compared to conventional pesticides. This could offer a more sustainable approach to pest management in agriculture .
Summary Table of Applications
Mechanism of Action
The mechanism by which 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms further.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The target compound’s structural analogs include derivatives with substituted aryl or heteroaryl groups. For example:
- 1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one : Features a bromophenyl group and benzoimidazotriazole core. The bromine atom increases molecular weight (vs. chlorine) but may reduce solubility due to higher hydrophobicity .
Table 1: Key Properties of Selected Analogs
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | LogP<sup>*</sup> |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 4-Chlorobenzyl | ~425.9 | ~3.8 |
| 1-(4-Bromophenyl)-... benzoimidazotriazol | Benzoimidazotriazole | 4-Bromophenyl | ~489.3 | ~4.2 |
| 1-(Thiophen-2-yl)-... benzoimidazotriazol | Benzoimidazotriazole | Thiophen-2-yl | ~396.5 | ~2.9 |
<sup>*</sup>LogP values estimated via DFT-based methods (e.g., Becke’s hybrid functional ).
Biological Activity
The compound 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide is a derivative of the oxadiazole class known for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug discovery.
- Molecular Formula : C23H20ClN3S2
- Molecular Weight : 438 g/mol
- IUPAC Name : 3-[(4-chlorophenyl)methylsulfanyl]-5-(4,5-dihydrobenzo[g]benzothiol-2-yl)-4-ethyl-1,2,4-triazole
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:
- Cytotoxicity : Compounds similar to 4-chlorobenzyl oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives showed IC50 values in the range of sub-micromolar concentrations against leukemia and breast cancer cell lines such as MCF-7 and U-937 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U-937 | 1.00 | Caspase activation leading to cell death |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored:
- Bacterial Inhibition : Studies indicate that certain oxadiazole compounds exhibit moderate antibacterial activity against pathogens like Xanthomonas oryzae and Rhizoctonia solani, with EC50 values significantly lower than standard antibiotics .
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| 5u | Xoo | 31.40 |
| 5v | Xoc | 19.04 |
Case Studies
- Study on Oxadiazole Derivatives : A comprehensive study evaluated a series of novel 1,2,4-oxadiazole derivatives for their biological activities. Among them, specific compounds exhibited superior activity compared to traditional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- Mechanistic Insights : Flow cytometry assays revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through mechanisms involving p53 signaling pathways and caspase activation. This highlights their role in modulating key apoptotic pathways .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what purification techniques are recommended?
- Methodological Answer: The synthesis involves coupling the 4,5-dihydronaphtho[1,2-b]thiophene core with the 1,3,4-oxadiazole sulfide moiety. Key steps include:
- Stepwise assembly: Use Ullmann coupling or nucleophilic aromatic substitution for sulfur-based linkages.
- Catalytic conditions: Optimize palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions under inert atmospheres.
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with deuterated DMSO or CDCl₃ to confirm regiochemistry of the oxadiazole and thiophene moieties.
- X-ray Crystallography: Resolve ambiguities in stereochemistry and bond angles via single-crystal diffraction (e.g., using synchrotron radiation for high-resolution data). Evidence from similar structures shows that the chlorobenzyl group induces planarity in the aromatic system, affecting packing efficiency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring is electron-deficient, favoring nucleophilic attack.
- Molecular Dynamics (MD): Simulate solvation effects in aqueous and nonpolar solvents to assess stability. Tools like COMSOL Multiphysics integrated with AI algorithms can optimize reaction pathways and predict byproducts .
Q. What strategies resolve discrepancies in bioactivity data across experimental models?
- Methodological Answer:
- Dose-Response Re-evaluation: Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts.
- Theoretical Frameworks: Link observed contradictions to receptor polymorphism or off-target effects using structure-activity relationship (SAR) models. For instance, the chlorobenzyl group’s steric bulk may alter binding kinetics in certain protein pockets .
Q. How does the chlorobenzyl substituent influence physicochemical properties compared to analogues?
- Methodological Answer:
- Lipophilicity Studies: Measure logP values (e.g., shake-flask method) to quantify enhanced membrane permeability due to the chlorobenzyl group.
- Thermogravimetric Analysis (TGA): Compare thermal stability with non-chlorinated analogues; the electron-withdrawing Cl atom increases melting points by ~20°C .
Q. What methodologies assess the compound’s stability under environmental conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to UV light (ICH Q1B guidelines), humidity (40°C/75% RH), and oxidative media (H₂O₂). Monitor degradation via HPLC-MS.
- Process Control: Use dynamic simulations (e.g., Aspen Plus) to model decomposition pathways and identify critical stability parameters (e.g., oxygen sensitivity) .
Data Contradiction Analysis
Q. How to address inconsistent results in catalytic activity studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
